Tetramethylrhodamine

描述

Historical Context and Significance of Tetramethylrhodamine as a Fluorophore

The development of fluorescent dyes traces back to the synthesis of fluorescein (B123965) in 1871 by Adolf von Baeyer. fluorofinder.com This paved the way for the creation of other xanthene-based dyes, including the rhodamines. The synthesis of this compound involves a reaction between 3-aminophenols and phthalic anhydride (B1165640). fluorofinder.com

Initially, this compound isothiocyanate (TRITC), a derivative of TMR, became one of the most commonly used fluorophores for tagging antibodies, alongside fluorescein isothiocyanate (FITC). leica-microsystems.com The significance of TMR as a fluorophore lies in its robust photostability and bright fluorescence, which allows for sensitive detection in techniques like fluorescence microscopy and flow cytometry. scbt.com Its ability to be easily conjugated to biomolecules has made it a cornerstone in immunofluorescence and other labeling applications. thermofisher.comfluorofinder.com

Evolution of this compound's Role in Advanced Research Methodologies

The application of this compound has evolved significantly with the advancement of research techniques. researchgate.netresearchworld.com While initially used for basic fluorescent labeling, its utility has expanded to more sophisticated methodologies. nih.gov

In fluorescence microscopy , TMR and its conjugates, like rhodamine phalloidin, are extensively used for staining cellular structures, such as the actin cytoskeleton, to study cell morphology, motility, and division. thermofisher.comontosight.ai The development of derivatives like this compound iodoacetamide (B48618) (TMRIA) has enabled specific labeling of proteins at cysteine residues, facilitating studies of protein structure and function. ontosight.ai

A significant advancement in the use of TMR has been in Fluorescence Resonance Energy Transfer (FRET) microscopy. conductscience.com FRET is a technique that allows for the measurement of distances between two molecules on a nanometer scale, providing insights into molecular interactions. conductscience.comthermofisher.com In FRET, TMR can act as either a donor or an acceptor fluorophore. For instance, a well-established FRET pair is fluorescein as the donor and this compound as the acceptor. thermofisher.com This application has been crucial in studying protein-protein interactions, protein-DNA interactions, and conformational changes in biomolecules. conductscience.cominterchim.fr

The spectroscopic properties of TMR, particularly the formation of dimers, have also been harnessed as a research tool. TMR molecules in close proximity can form non-fluorescent dimers, a phenomenon known as self-quenching. biorxiv.orgacs.org This property has been used to develop biosensors that detect conformational changes in proteins. acs.org For example, a biosensor for ADP was created using a ParM protein labeled with two TMR molecules. ADP binding caused a conformational change that altered the stacking of the TMR dyes, leading to a change in fluorescence. acs.org

Scope and Central Research Questions Addressed by this compound Studies

The application of this compound and its derivatives spans a broad range of research questions in molecular and cellular biology.

Key research areas include:

Molecular Dynamics and Conformation: TMR is used as a probe to study the conformational changes and dynamics of proteins and other macromolecules. nih.govmdpi.com The formation of TMR dimers, which is distance-dependent, provides a spectroscopic ruler to measure intramolecular distances and monitor conformational shifts. biorxiv.orgthejamesonlab.com

Protein-Protein and Protein-Ligand Interactions: FRET-based assays using TMR are instrumental in studying the association and dissociation of protein complexes and the binding of ligands to proteins. mpg.demdpi.com These studies are fundamental to understanding cellular signaling pathways and enzymatic mechanisms.

Cellular Imaging and Cytoskeletal Dynamics: TMR-labeled probes, particularly TRITC-phalloidin, are widely used to visualize the actin cytoskeleton and its dynamic rearrangements during various cellular processes. ontosight.ai

Biosensor Development: The environment-sensitive fluorescence and self-quenching properties of TMR are exploited to design biosensors for detecting specific ions, molecules like ADP, and changes in mitochondrial membrane potential. acs.orgsigmaaldrich.comvwr.com

Interactive Data Table: Properties of this compound and its Derivatives

| Derivative Name | Excitation Max (nm) | Emission Max (nm) | Reactive Group | Target Molecule | Applications |

| This compound isothiocyanate (TRITC) | 552 | 575 | Isothiocyanate | Primary amines | Antibody labeling, Immunofluorescence caymanchem.com |

| 5-Carboxythis compound (5-TAMRA) | 543 | 571 | Carboxylic Acid | Amines (after activation) | Oligonucleotide labeling, DNA sequencing interchim.fr |

| This compound iodoacetamide (TMRIA) | 543 | 571 | Iodoacetamide | Sulfhydryls (cysteines) | Protein structure and interaction studies interchim.fr |

| This compound ethyl ester (TMRE) | 555 | 580 | N/A | Mitochondrial membrane | Measuring mitochondrial membrane potential echelon-inc.com |

Detailed Research Findings

Recent studies continue to refine and expand the applications of this compound. For instance, research has focused on improving the photostability of rhodamine dyes through deuteration to enhance their performance in super-resolution microscopy. researchgate.net

In the field of biosensors, a study demonstrated the use of TMR self-quenching to probe conformational changes on the scale of 15-25 Å. biorxiv.org This research validates fluorescence self-quenching as a powerful alternative to FRET for studying molecular dynamics.

Furthermore, molecular dynamics simulations are increasingly being coupled with experimental data from TMR-labeled molecules to provide a more detailed understanding of protein-protein interactions and the mechanisms of conformational changes. mdpi.comchemrxiv.org

Structure

3D Structure of Parent

属性

IUPAC Name |

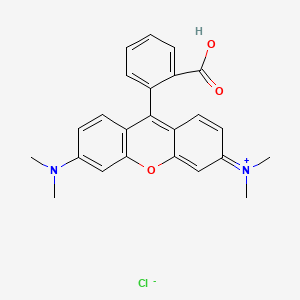

[9-(2-carboxyphenyl)-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3.ClH/c1-25(2)15-9-11-19-21(13-15)29-22-14-16(26(3)4)10-12-20(22)23(19)17-7-5-6-8-18(17)24(27)28;/h5-14H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTODYJZXSJIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10220515 | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70281-37-7 | |

| Record name | Tetramethylrhodamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70281-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070281377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthylium, 9-(2-carboxyphenyl)-3,6-bis(dimethylamino)-, chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10220515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of Tetramethylrhodamine

Traditional Synthetic Routes to Tetramethylrhodamine Core Structures

The foundational structure of this compound is traditionally synthesized through the acid-catalyzed condensation of two equivalents of 3-(dimethylamino)phenol with one equivalent of phthalic anhydride (B1165640). This reaction, typically heated in the presence of a strong acid such as sulfuric acid or methanesulfonic acid, results in the formation of the characteristic xanthene core of the rhodamine dye.

A significant challenge in the synthesis of functionalized rhodamines arises when an unsymmetrical phthalic anhydride is used to introduce a specific functional group. This often leads to the formation of a mixture of two regioisomers, the 5- and 6-substituted isomers, which can be difficult to separate due to their similar physical and chemical properties. google.comthermofisher.com

To address the issue of isomeric mixtures, alternative synthetic strategies have been developed. One such approach involves the use of phthalaldehydic acids (2-formylbenzoic acids) as a substitute for phthalic anhydrides. google.comthermofisher.com These reagents possess a single point of reactivity for the initial condensation with the aminophenol, thereby directing the synthesis towards a single isomer and eliminating the formation of difficult-to-separate regioisomers. google.com Another method to achieve isomerically pure products involves the acylation of 3-dimethylaminophenol (B24353) with a substituted anhydride to form benzophenone (B1666685) intermediates, which can then be separated before the final cyclization to the rhodamine core.

Derivatization Strategies for Reactive this compound Analogs

The utility of this compound as a fluorescent probe is greatly expanded by its derivatization with reactive functional groups that allow for covalent attachment to biomolecules.

This compound Isothiocyanate (TRITC) Synthesis and Reactivity

This compound isothiocyanate (TRITC) is a widely used amine-reactive derivative of this compound. It is typically synthesized from a carboxythis compound (TAMRA) precursor. The synthesis of TRITC often results in a mixture of the 5- and 6-isothiocyanate isomers. biotium.com This mixture is commercially available and frequently used for labeling proteins and other biomolecules. biotium.comresearchgate.net

The isothiocyanate group (-N=C=S) of TRITC is electrophilic and reacts readily with nucleophilic primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues in proteins, under mild alkaline conditions (typically pH 9) to form a stable thiourea (B124793) linkage. biotium.comresearchgate.net This reactivity makes TRITC a valuable tool for fluorescently labeling antibodies, proteins, and other amine-containing molecules for applications in fluorescence microscopy and immunofluorescence. iright.com

Carboxy-Tetramethylrhodamine (TAMRA) and N-succinimidyl Ester Derivatives

Carboxy-tetramethylrhodamine (TAMRA) is a key intermediate in the synthesis of many reactive this compound derivatives and is also used directly in some applications. The synthesis of TAMRA typically involves the condensation of 3-(dimethylamino)phenol with trimellitic anhydride, which, as mentioned previously, can lead to a mixture of the 5- and 6-carboxy isomers. bioacts.comnih.gov Methods for preparing isomerically pure 5- and 6-carboxytetramethylrhodamines have been developed to overcome the challenges associated with separating these isomers. bioacts.com One such method involves the separation of benzophenone intermediates prior to the final cyclization step. bioacts.com

The carboxylic acid group of TAMRA can be activated to facilitate its reaction with primary amines. A common activation strategy is the conversion of TAMRA to its N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting TAMRA with N,N'-disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide and a carbodiimide (B86325) coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The resulting TAMRA-NHS ester is a highly efficient amine-reactive reagent that readily couples with primary amines in a variety of biomolecules to form a stable amide bond. tenovapharma.comumich.edu This makes TAMRA-NHS esters popular for labeling peptides, proteins, and amino-modified oligonucleotides. tenovapharma.com

| Derivative | Reactive Group | Reacts With | Resulting Linkage |

| TRITC | Isothiocyanate | Primary Amines | Thiourea |

| TAMRA-NHS Ester | N-hydroxysuccinimidyl ester | Primary Amines | Amide |

Maleimide (B117702) Conjugation Chemistry for this compound

For the specific labeling of thiol groups, such as those found in cysteine residues of proteins, this compound can be functionalized with a maleimide group. This compound maleimide derivatives are thiol-reactive probes that form stable thioether bonds with sulfhydryl groups via a Michael addition reaction. This reaction is highly specific for thiols under physiological pH conditions.

The synthesis of this compound maleimide typically involves the coupling of a carboxythis compound (TAMRA) isomer with an amine-containing maleimide, such as N-(2-aminoethyl)maleimide, using standard peptide coupling chemistry. The resulting maleimide-functionalized dye can then be used to label proteins and peptides at specific cysteine residues. This specificity is particularly valuable for studying protein structure and function where the location of the fluorescent label is critical.

Advanced Synthetic Approaches for Enhanced this compound Fluorophores

Research continues to focus on improving the photophysical properties of this compound, such as its brightness and photostability, through innovative synthetic modifications.

Deuteration Strategies for Improving this compound Photostability

A significant advancement in enhancing the performance of this compound has been the strategic incorporation of deuterium (B1214612) atoms. Specifically, replacing the hydrogen atoms on the N-alkyl groups of the rhodamine core with deuterium has been shown to improve both the fluorescence quantum yield and the photostability of the dye. google.com

This improvement is attributed to the "isotope effect." The heavier deuterium atoms form stronger carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds. This increased bond strength is thought to suppress non-radiative decay pathways and photochemical degradation processes that are initiated by the abstraction of a hydrogen atom from the N-alkyl groups. google.com The result is a more robust fluorophore that is brighter and bleaches more slowly under intense illumination, making it particularly well-suited for demanding imaging applications such as single-molecule tracking. The synthesis of these deuterated rhodamines can be achieved by using deuterated starting materials, such as deuterated dimethylamine, in the initial condensation reaction or through cross-coupling approaches. google.com

| Modification | Effect | Rationale |

| Deuteration of N-alkyl groups | Increased photostability and brightness | Stronger C-D bonds suppress non-radiative decay and photodecomposition pathways. |

Rigidification of this compound Scaffolds

The photophysical performance of this compound, particularly its fluorescence quantum yield, is often limited by a process known as twisted internal charge transfer (TICT). nih.govacs.org Upon excitation, the molecule can enter a non-radiative decay pathway where an electron transfers from a nitrogen atom of an amino group to the xanthene ring system. acs.orgnih.gov This is accompanied by the twisting of the C(aryl)-N bond, leading to a non-fluorescent, charge-separated TICT state that relaxes to the ground state without emitting a photon. nih.govnih.gov

To suppress this undesirable pathway and enhance fluorescence, chemical strategies have been developed to rigidify the TMR scaffold. A prominent method involves replacing the flexible N,N-dimethylamino groups with constrained cyclic amine structures, such as four-membered azetidine (B1206935) rings. nih.goveinsteinmed.edu This seemingly minor structural alteration—a net addition of just two carbon atoms per substitution—imposes a significant steric barrier that hinders the rotation of the C(aryl)-N bond. nih.govacs.org By preventing the molecule from adopting the twisted conformation of the TICT state, this rigidification effectively closes the non-radiative decay channel. nih.govacs.org

The result is a substantial increase in the fluorescence quantum yield and, consequently, the brightness of the dye. nih.goveinsteinmed.edu For instance, replacing the N,N-dimethylamino groups of TMR with azetidine rings to create the dye JF-549 leads to a significant enhancement in quantum yield and photostability, which is advantageous for demanding applications like single-molecule tracking. nih.goveinsteinmed.edu This strategy has been successfully applied to a wide range of fluorophore classes beyond rhodamines, demonstrating its general utility. nih.goveinsteinmed.edu

| Compound | Substitution | Quantum Yield (Φf) | Brightness (Photons/s x 104) | Track Length (s) |

|---|---|---|---|---|

| TMR Ligand (10) | N,N-dimethylamino | 0.41 | 1.1 | 0.72 |

| JF-549 Ligand (9) | Azetidine | N/A | >1.1 (Increased) | >0.72 (Increased) |

Silicon-Substitution (Si-Rhodamine) Synthesis and Properties Modulation

A powerful strategy to modulate the properties of rhodamines involves replacing the bridging oxygen atom in the xanthene core with a silicon atom, creating silicon-rhodamines (Si-rhodamines). nih.govacs.orgrsc.org This substitution has profound effects on the electronic structure of the fluorophore. The interaction between the Si σ* orbitals and the π* orbitals of the chromophore lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This results in a significant bathochromic (red) shift of approximately 100 nm in both the maximum absorption (λ-max) and fluorescence emission (λ-em) wavelengths, moving the dye's operational window into the far-red and near-infrared (NIR) regions. nih.govrsc.org This is highly desirable for biological imaging, as longer wavelengths offer deeper tissue penetration and reduced autofluorescence. rsc.org

Beyond the spectral shift, Si-rhodamines often exhibit excellent brightness and high photostability. nih.govacs.org The silicon substitution also alters the equilibrium between the fluorescent zwitterionic form and the non-fluorescent lactone form, a key property for developing fluorogenic probes. acs.org

Several synthetic routes to Si-rhodamines have been established. A general and efficient strategy involves the use of bis(2-bromophenyl)silane intermediates. nih.govacs.org These dibromides undergo a metal/bromide exchange (e.g., using t-BuLi) to generate highly reactive bis-aryllithium or bis(aryl Grignard) intermediates. nih.govacs.org Subsequent nucleophilic addition of these organometallic species to electrophiles like anhydrides or esters affords the Si-xanthene core, enabling the synthesis of a wide variety of Si-rhodamines in just 3-5 steps. nih.govacs.org This method has been used to produce both symmetrical and, more recently, unsymmetrical Si-rhodamines, which allow for more precise tuning of photophysical properties and the introduction of different functionalities on either side of the xanthene ring. rsc.orgrsc.org

Furthermore, the silicon atom itself provides a new site for chemical modification that is absent in traditional rhodamines. rsc.org By starting with a dibromo scaffold and reacting it with various dichlorosilanes, a diverse library of Si-bridge functionalized rhodamines can be created. rsc.org This allows for the direct incorporation of functional handles, such as chloropropyl groups, which can be further converted into clickable azides, amine-reactive esters, or specific targeting ligands, greatly expanding the versatility of the Si-rhodamine scaffold. rsc.org

| Compound | Type | Absorption Max (λ-abs, nm) | Emission Max (λ-em, nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Fluorescence Quantum Yield (Φfl) |

|---|---|---|---|---|---|

| 2-Me SiR600 | Symmetrical | 598 | 617 | 111,000 | 0.38 |

| 2-Me SiR650 | Symmetrical | 648 | 666 | 120,000 | 0.35 |

| 2-Me SiR700 | Symmetrical | 691 | 712 | 104,000 | 0.14 |

| Compound 25 | Unsymmetrical | 622 | 642 | 120,000 | 0.37 |

| Compound 28 | Unsymmetrical | 670 | 691 | 106,000 | 0.17 |

Click Chemistry Integration in this compound Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool for the functionalization of fluorophores. acs.orgmdpi.com These reactions are characterized by high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of a fluorophore to a target molecule with minimal side reactions. acs.orgcambridge.org

To integrate this compound into this chemical space, synthetic methods have been developed to introduce either an azide (B81097) or an alkyne functionality onto the TMR scaffold. For example, TMR derivatives containing a carboxylic acid group (e.g., 5(6)-Carboxythis compound, TAMRA) can be readily coupled to an amine-containing alkyne or azide linker via standard amide bond formation. researchgate.net Alternatively, azide or alkyne groups can be incorporated during the synthesis of the dye itself. researchgate.net

Once equipped with a "clickable" handle, the this compound-azide or this compound-alkyne conjugate becomes a versatile reagent for bio-labeling. thermofisher.comnih.gov These derivatives are widely used to tag biomolecules that have been metabolically or synthetically engineered to contain the complementary functional group. For instance, 5-ethynyl-2′-deoxyuridine (EdU), an alkyne-containing thymidine (B127349) analog, can be incorporated into the DNA of proliferating cells and subsequently detected with high sensitivity by reacting it with a fluorescent azide, such as a TMR-azide, via a CuAAC reaction. pnas.org Similarly, phospholipids (B1166683) containing azide baits have been used to capture interacting proteins, which are then visualized by "clicking" on a this compound-alkyne conjugate. nih.gov This modular approach allows for the specific and stable labeling of a vast array of biological targets for analysis by fluorescence microscopy, flow cytometry, and proteomics. mdpi.comthermofisher.com

Advanced Photophysical Characterization and Modulation of Tetramethylrhodamine

Mechanisms of Fluorescence Quenching in Tetramethylrhodamine Systems

H-Dimer Formation and Concentration-Dependent Self-Quenching

A prominent mechanism of fluorescence quenching in this compound systems is the formation of H-dimers, particularly in concentrated aqueous solutions. H-dimers are non-fluorescent or weakly fluorescent ground-state complexes formed by the plane-to-plane stacking of TMR molecules. This dimerization leads to a characteristic blue shift in the absorption spectrum and can result in a substantial reduction in fluorescence intensity, with quenching efficiencies reported to be as high as 40-fold.

Twisted Internal Charge Transfer (TICT) States and Their Mitigation

Another significant non-radiative de-excitation pathway contributing to the modest quantum yield of this compound is the formation of Twisted Internal Charge Transfer (TICT) states. Upon excitation, TMR can undergo electron transfer from its nitrogen atom to the xanthene ring system, accompanied by a twisting of the Caryl–N bond. This process leads to a charge-separated species (TICT state) that relaxes back to the ground state without emitting a photon, thereby reducing the fluorescence quantum efficiency. Furthermore, the TICT intermediate can also undergo irreversible bleaching reactions, contributing to photobleaching.

TICT states are energetically favorable in tetraalkylrhodamine dyes, including TMR, due to the relatively lower ionization potential of the N,N-dialkylaniline substituents. Strategies to mitigate TICT aim to increase the ionization potential of the nitrogen atom or rigidify the molecular structure to prevent the bond twisting. Rhodamine derivatives designed to disfavor TICT exhibit increased quantum efficiency, longer fluorescence lifetimes, and improved photostability.

Environmental Sensitivity of this compound Fluorescence

The fluorescence properties of this compound exhibit sensitivity to its local environment, particularly solvent polarity, while remaining largely insensitive to pH within a physiological range. TMR fluorescence is generally stable between pH 3 and 10, a characteristic that is advantageous for biological applications where pH variations might occur.

However, the quantum yield and fluorescence lifetime of TMR can vary significantly with solvent polarity. Studies have shown that TMR tends to exhibit longer lifetimes and higher quantum yields in solvents of intermediate polarity, such as acetone, compared to highly polar solvents like water. Changes in solvent polarity can also induce shifts in the excitation and emission spectra of TMR, typically resulting in a red shift (to longer wavelengths) with increasing solvent polarity. This sensitivity to the microenvironment allows TMR to be used as a probe for local structural and dynamic changes within complex biological systems.

Strategies for Enhancing this compound Brightness and Photostability

Given the widespread use of TMR in advanced imaging techniques, significant research has focused on modifying its structure to enhance its brightness and photostability, thereby overcoming inherent limitations such as TICT-mediated non-radiative decay and photobleaching.

Impact of Structural Modifications on this compound Photostability

Structural modifications represent a key approach to improving TMR's photophysical properties. A notable advancement involves replacing the N,N-dimethylamino substituents of TMR with four-membered azetidine (B1206935) rings. This seemingly minor alteration, which adds two carbon atoms, significantly improves the dye's performance. For instance, azetidinylrhodamines, such as Janelia Fluor 549 (JF549), demonstrate a doubled quantum efficiency and improved photon yield compared to the parent TMR. This enhancement is attributed to the mitigation of TICT states by increasing the ionization potential of the nitrogen atom, leading to higher quantum efficiency, longer fluorescence lifetimes, and improved photostability. JF549, for example, exhibits a quantum yield of 0.88 and a fluorescence lifetime of approximately 3.8 ns, significantly higher than TMR's quantum yield of 0.41 and lifetime of ~2.2 ns.

Other structural rigidifications, such as incorporating pyrrolidine (B122466) rings or fully rigidified structures (e.g., Q-rhodamine, rhodamine 101), have also been shown to prevent rotation of the C–N bond, thereby improving fluorescence quantum yield. Additionally, installing α-quaternary centers on the aniline (B41778) nitrogens can inhibit dealkylation, a photochemical reaction that leads to the formation of trimethylrhodamine and is a precursor to irreversible photobleaching.

The following table compares the photophysical properties of this compound and a key azetidine-modified derivative, Janelia Fluor 549:

Table 1: Comparative Photophysical Properties of this compound and Janelia Fluor 549

| Property | This compound (TMR) | Janelia Fluor 549 (JF549) | Improvement Factor (JF549 vs. TMR) | Source |

| Excitation Max (nm) | 552 (or 560 in DMSO) | 549 nih.gov | - | nih.gov |

| Emission Max (nm) | 578 (or 590 in DMSO) | 571 nih.gov | - | nih.gov |

| Extinction Coefficient (M⁻¹cm⁻¹) | 85,000 | 101,000 nih.gov | ~1.19x | nih.gov |

| Quantum Yield (Φ) | 0.41 | 0.88 nih.gov | ~2.15x | nih.gov |

| Fluorescence Lifetime (ns) | ~2.2-2.5 | ~3.8 | ~1.5-1.7x | |

| Relative Brightness | 1x | 2x | 2x |

Chromostability of this compound and Its Derivatives

Chromostability refers to the ability of a fluorophore to resist undesirable spectral shifts during imaging, often caused by photochemical reactions. TMR and other rhodamines are susceptible to photobleaching pathways that can lead to spectral shifts, such as the dealkylation of this compound to trimethylrhodamine, which results in a blue-shift in absorption and emission maxima. This dealkylation process is a key initial step in photobleaching and compromises the dye's spectral integrity.

A significant strategy for enhancing chromostability is deuteration. By replacing hydrogen atoms in the N-alkyl groups with deuterium (B1214612), the rate of internal conversion to the ground state can be reduced, and the efficiency of the TICT process can be decreased. This isotopic substitution introduces a kinetic isotope effect, which slows down reactive oxygen species-mediated oxidation and deprotonation pathways that contribute to dealkylation and subsequent spectral shifts.

Deuterated rhodamines, such as deuterated TMR (TMR-d12) and Janelia Fluor X (JFX) dyes, have demonstrated improved brightness, chromostability, and photostability. For instance, TMR-d12 has shown a higher quantum yield (0.51) compared to non-deuterated TMR (0.43) in the same study, leading to augmented brightness. Furthermore, deuterated rhodamines exhibit slower bleaching rates and higher resistance to undesirable dealkylation, evidenced by a reduced shift in emission wavelength during photobleaching experiments. This makes them superior labels for long-duration and high-resolution imaging applications.

Table 2: Impact of Deuteration on this compound Photophysical Properties

| Property | This compound (TMR) | Deuterated this compound (TMR-d12) | Improvement Factor (TMR-d12 vs. TMR) | Source |

| Quantum Yield (Φ) | 0.43 | 0.51 | ~1.19x | |

| Brightness (ε × Φ × 10⁻³) | 34 | 46 | ~1.35x | |

| Photobleaching Rate | Faster | Slower | Reduced | |

| Chromostability | Lower | Higher | Enhanced |

Molecular Interactions and Bioconjugation Strategies with Tetramethylrhodamine

Covalent Labeling Techniques for Biomolecules with Tetramethylrhodamine

Covalent labeling with TMR involves forming stable chemical bonds between the dye and target biomolecules. This approach ensures robust and long-lasting fluorescence, crucial for various research and diagnostic techniques.

Proteins are frequently labeled with TMR through reactions targeting their primary amine or thiol groups. Primary amines, found on lysine (B10760008) residues and the N-terminus of polypeptide chains, are common sites for conjugation. thermofisher.comnih.gov TMR derivatives such as N-hydroxysuccinimide (NHS) esters (e.g., TMR-NHS ester) are widely used for this purpose. medchemexpress.commedkoo.comlumiprobe.comfishersci.ie The NHS ester reacts with the nucleophilic primary amine to form a stable amide bond. medchemexpress.comfishersci.ie This method is effective for general protein labeling, although it can result in heterogeneous labeling if multiple lysine residues are present. nih.gov

Thiol groups, primarily found on cysteine residues, offer a more selective labeling opportunity due to their relative scarcity in many proteins compared to amines. wiley-vch.denih.govlumiprobe.com Maleimide-functionalized TMR (e.g., this compound-5-maleimide) is a highly specific reagent for thiol conjugation. lumiprobe.commedchemexpress.comabcam.comsigmaaldrich.com The maleimide (B117702) group reacts with free sulfhydryl groups to form a stable thioether linkage. lumiprobe.com To ensure efficient thiol labeling, disulfide bonds within proteins often need to be reduced using agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to the conjugation reaction, and these reducing agents must be removed to prevent competition with the target thiols. nih.govlumiprobe.com

For instance, this compound-5-iodoacetamide (5-TMRIA) is another thiol-selective reactive dye used to non-specifically label proteins via cysteine residues. medchemexpress.com Studies have shown that TMR-maleimide can be used to monitor conformational changes in proteins, such as the KcsA potassium channel, by labeling specific cysteine positions and observing changes in fluorescence anisotropy. researchgate.net

TMR is extensively used for labeling nucleic acids, including DNA and RNA, primarily through enzymatic incorporation of modified nucleotides. This compound-dUTP (TMR-dUTP) is a prominent example, serving as a substitute for dTTP in various enzymatic reactions. sigmaaldrich.comroche.comaatbio.commedchemexpress.com

TMR-dUTP can be incorporated into DNA fragments via:

Nick translation : A method for producing labeled DNA probes. roche.com

Random-primed labeling : Another technique for generating labeled DNA probes. roche.com

PCR (Polymerase Chain Reaction) : For synthesizing fluorescently labeled DNA products. roche.comaatbio.com

Reverse transcription : To produce labeled cDNA from RNA templates. aatbio.com

Terminal Transferase : For 3'-end labeling of DNA. roche.com

TMR-labeled nucleic acid probes are particularly useful in fluorescence in situ hybridization (FISH) for detecting specific sequences in fixed cells or tissue sections. sigmaaldrich.comroche.comaatbio.comontosight.ai They are also applied in microarray analysis for gene expression profiling and in single-molecule detection studies using advanced microscopy techniques like TIRF, confocal, or super-resolution microscopy (e.g., STORM, PALM). ontosight.ai

TMR is frequently conjugated to peptides, including cell-penetrating peptides (CPPs), to enable their visualization and track their delivery into cells. CPPs are small polypeptides, often rich in positively charged amino acids like lysine or arginine, that can traverse biological membranes. mdpi.comfu-berlin.de TMR conjugation to CPPs allows for the study of their cellular uptake mechanisms, which can involve direct plasma membrane translocation or endocytosis followed by endosomal escape. fu-berlin.deacs.org

For example, TMR has been conjugated to modified HIV-TAT peptides (a well-known CPP) to explore the impact of payload conjugation on cell-penetrating efficiency. acs.org In some instances, TMR-CPP conjugates have been shown to disrupt biological membranes upon light irradiation, a property that can be exploited for photo-induced delivery of macromolecules into live cells. nih.gov The conjugation site of TMR on the CPP can influence its activity, affecting membrane destabilization and photolytic capabilities. nih.gov

TMR is also conjugated to polysaccharides like dextran, forming derivatives such as this compound Isothiocyanate-Dextran (TRITC-Dextran). tdblabs.sesigmaaldrich.comfishersci.at These conjugates are hydrophilic polysaccharides commonly used in microscopy studies due to their good water solubility and low toxicity. fishersci.at

Applications of TMR-dextran include:

Neuronal tracing : For anterograde and retrograde tracing in live cells. fishersci.atabpbio.com

Cell lineage tracing : To monitor cell division and track cell movement. fishersci.atabpbio.com

Investigating vascular permeability and blood-brain barrier integrity . abpbio.com

Tracking endocytosis . abpbio.com

Examining intercellular communications , such as in gap junctions or during embryonic development. abpbio.com

TRITC-dextran derivatives are typically produced by conjugating this compound B isothiocyanate (TRITC) to polysaccharide fractions via a stable thiocarbamate linkage. tdblabs.se Other derivatives like TRITC-lysine-dextran, which carries both free primary amines and carboxylates, are used for fixation and conjugation to preserve components in a "life-like" state. tdblabs.secd-bioparticles.net

Non-Covalent Interactions and Binding Affinity Studies of this compound

Beyond covalent modifications, TMR can engage in specific non-covalent interactions, particularly with engineered biomolecules like RNA aptamers. These interactions often lead to changes in TMR's fluorescence properties, forming the basis for biosensing and imaging applications.

RNA aptamers are single-stranded RNA oligonucleotides that can bind to specific target molecules with high affinity and selectivity, often undergoing conformational changes upon ligand binding. researchgate.netmdpi.comnih.govnih.gov Several RNA aptamers have been developed that specifically recognize and bind to TMR, often leading to a significant increase in TMR's fluorescence intensity, a phenomenon known as "light-up" aptamers. researchgate.netosti.govrepec.orgnih.gov

A notable example is the RhoBAST aptamer, which binds and activates the fluorophore-quencher conjugate this compound-dinitroaniline (TMR-DN) with high affinity and brightness. osti.govrepec.org The co-crystal structure of RhoBAST in complex with TMR-DN reveals an asymmetric "A"-like architecture for RhoBAST, featuring a semi-open binding pocket that accommodates the xanthene core of this compound. osti.govrepec.org In this complex, the dinitroaniline quencher stacks over the phenyl of this compound, but is not fully released. osti.govrepec.org Molecular dynamics simulations indicate that upon RNA binding, the fraction of the xanthene-dinitroaniline stacked conformation significantly decreases in the free TMR-DN, highlighting the importance of releasing dinitroaniline from the xanthene of this compound to unquench the complex and activate fluorescence. osti.govrepec.orgbiorxiv.org This mechanism, known as contact-quenching, relies on the physical separation of the fluorophore and quencher upon RNA binding. biorxiv.org

Another aptamer, TMR3, binds 5-TAMRA (a derivative of TMR) with high nanomolar affinity. nih.gov Its binding mechanism involves the intercalation of the planar xanthene moiety of the ligand between a large purine:purine base pair and a dynamic base triple. nih.gov Specific hydrogen bonding interactions are formed between the RNA and the carboxylate group of the ligand, with potential contributions from electrostatic interactions between the positively charged dimethylamino groups of TMR and the phosphate (B84403) backbone. nih.gov The binding of TMR to aptamers like TMR3 often leads to a quenching of its fluorescence emission. nih.gov

These RNA aptamer-TMR systems are valuable in various applications, including:

Biosensors : For detecting specific analytes by monitoring changes in TMR fluorescence upon aptamer-target binding. mdpi.comnih.govmdpi.comprnewswire.co.uk

RNA imaging : Enabling super-resolution imaging of RNA within cells. osti.govrepec.org

Studying RNA-ligand interactions : Providing insights into the structural capabilities of RNA and how ligand binding induces structural and dynamical changes in aptamers. researchgate.netnih.gov

Table 1: Binding Affinity of TMR-Aptamer Complexes

| Aptamer | Ligand | Binding Affinity (KD) | Mechanism | Reference |

| RhoBAST | This compound-dinitroaniline | High affinity (nanomolar range) | Contact-quenching, conformational change | osti.govrepec.org |

| TMR3 | 5-TAMRA | High nanomolar range | Intercalation, hydrogen bonding | nih.gov |

Table 2: this compound Derivatives and Their Reactivity

| TMR Derivative | Reactive Group | Target Functional Group | Application | Reference |

| TMR-NHS ester | NHS ester | Primary amines (Lys, N-terminus) | Protein labeling | medchemexpress.commedkoo.comlumiprobe.comfishersci.ie |

| TMR-maleimide | Maleimide | Thiols (Cysteine) | Protein labeling, conformational studies | lumiprobe.commedchemexpress.comabcam.comsigmaaldrich.comresearchgate.net |

| TMR-dUTP | Nucleotide analog | DNA/RNA (enzymatic incorporation) | Nucleic acid labeling, FISH, microarray, single-molecule detection | sigmaaldrich.comroche.comaatbio.commedchemexpress.comontosight.ai |

| TRITC-Dextran | Isothiocyanate | Polysaccharides (e.g., dextran) | Tracing, permeability studies | tdblabs.sesigmaaldrich.comfishersci.at |

Host-Guest Complexation with this compound (e.g., Cucurbitresearchgate.neturil)

This compound (TMR) engages in host-guest complexation, notably with macrocyclic host molecules such as cucurbit[n]urils (CB[n]). Among these, Cucurbit researchgate.neturil (CB7) is particularly prominent due to its rigid hydrophobic cavity and ability to form ultrastable host-guest complexes researchgate.netcenmed.comsigmaaldrich.comsuprabank.org. The high binding affinities observed in these interactions are primarily driven by the release of high-energy water molecules from the cavity, hydrophobic interactions between the guest and the inner cavity, and electrostatic interactions involving the carbonyl-fringed portals of the host researchgate.netrsc.orgacs.org.

A significant development in this area is the synthesis of a conjugate (Q7R) that links CB7 to TMR researchgate.netacs.org. This conjugate functions as a direct sensor, where the fluorescence of Q7R is quenched upon guest binding, allowing for the determination of equilibrium dissociation constant (Kd) values researchgate.netacs.org. A crucial finding from studies on Q7R is that the Kd values for guest binding to the conjugate are essentially identical to those for unmodified CB7 researchgate.netacs.orgnih.gov. This indicates that the covalent attachment of TMR to CB7 does not significantly perturb the host's inherent binding properties researchgate.netacs.org. This strategy offers a generalizable approach for designing single-component host-indicator conjugates that can sensitively report on analyte binding without compromising the host's recognition capabilities researchgate.netacs.org. Furthermore, CB7-TMR conjugates have demonstrated utility in cellular imaging, with observed cellular uptake in HT22 neuron cells researchgate.netacs.org. The encapsulation of fluorescent dyes, including rhodamine B, by Cucurbit researchgate.neturil within hydrogel networks has also been shown to enhance fluorescent quantum yield and photostability researchgate.net.

Impact of this compound Labeling on Biomolecular Function and Conformation

This compound is a widely adopted fluorescent probe in biological research due to its capacity to report on various biological phenomena nih.govresearchgate.net. The utility of TMR stems from the sensitivity of its photophysical properties to the local environment, meaning that different protein conformations can induce discernible changes in the fluorescence signal pnas.org. TMR self-quenching, a phenomenon where the fluorescence is diminished due to interactions between TMR molecules, has been validated as a sensitive probe for detecting subtle conformational changes in biomolecules nih.govresearchgate.netrsc.org. This method is particularly effective for changes occurring within a distance range of 15-25 Å nih.govresearchgate.net. This shorter length scale of sensitivity distinguishes TMR self-quenching from Förster Resonance Energy Transfer (FRET), making it a valuable tool for probing dynamics or conformational shifts that might be imperceptible to conventional FRET pairs nih.gov. Additionally, the relatively smaller physical size of TMR compared to many FRET pairs potentially minimizes the perturbation of the biomolecule being studied nih.gov.

This compound-Actin Conjugates and Nucleotide Exchange Dynamics

Labeling of actin at Cys374 with this compound (TMR) has been extensively employed for visualizing in vitro filament growth, branching, and treadmilling, as well as for in vivo observation of the actin cytoskeleton nih.gov. While TMR-actin alone is generally considered to be polymerization incompetent or forms very short filaments that are destabilized by ATP hydrolysis, it has been instrumental in solving crystal structures of ADP-actin and 5'-adenylyl beta,gamma-imidodiphosphate-actin researchgate.netnih.govnih.govnih.gov. The critical concentrations required for the assembly of TMR-actin in the presence of ATP and ADP were found to be only an order of magnitude higher than those for unlabeled actin researchgate.netnih.gov.

However, the TMR label can significantly influence the functional properties of actin. When TMR-actin is copolymerized with unlabeled actin, it can perturb the filament structure, resulting in more fragile and shorter filaments nih.gov. This destabilizing and severing effect can accelerate the polymerization of unlabeled actin in solution, likely by increasing the concentration of free filament ends available for elongation nih.gov. Furthermore, TMR labeling has been shown to hinder the intramolecular movements of actin, profoundly altering its functional interactions with key regulatory proteins, including capping proteins, formin, actin-depolymerizing factor/cofilin, and the VCA-Arp2/3 filament branching machinery researchgate.netnih.gov.

Regarding nucleotide exchange dynamics, TMR-labeling of actin has been observed to inhibit the release and incorporation of etheno-nucleotides under various conditions core.ac.uk. Despite this inhibition of nucleotide exchange, TMR modification does not appear to significantly affect DNase I binding or the fast phase of tryptic digestion of actin, suggesting a limited allosteric impact on subdomain 2 core.ac.uk. Structural studies propose that the nucleotide binding cleft of actin can exist in open and closed conformations, with ATP-bound actin typically associated with a closed state nih.govcore.ac.ukosu.eduresearchgate.net. Notably, TMR-modified ADP-G-actin has been crystallized in a closed cleft conformation core.ac.uk.

Fluorescent Probe-Mediated Conformational Changes in Proteins

This compound (TMR) has proven to be a valuable fluorescent probe for investigating conformational changes in various proteins. TMR self-quenching, in particular, has been applied to monitor protein dynamics at single-molecule resolution. For instance, it has been utilized to develop sensors for single adenosine (B11128) 5'-diphosphate (ADP) molecules, to track conformational changes within the activation loop of protein kinases, and to observe the dissociation of sliding clamps during DNA replication nih.govresearchgate.net.

In studies involving the γ-aminobutyric acid transporter-1 (GAT-1), labeling a specific cysteine residue (Cys74) with this compound 6-maleimide (TMR6M) allowed researchers to correlate voltage-dependent Li+-induced leak currents with conformational changes detected through fluorescence intensity variations nih.gov. Similarly, TMR-labeled HaloTag protein has been successfully employed in the engineering of photoswitchable fluorescent systems. When HaloTag is fused with protein sensor domains that undergo conformational changes in proximity to the bound dye, it leads to substantial and rapid changes in fluorescence output, enabling dynamic imaging applications researchgate.netpdbj.org.

A notable example of TMR's application in detecting conformational changes is the design of an ADP biosensor utilizing the ParM protein. This design leveraged the significant conformational shift in ParM upon ADP binding and the strong fluorescence quenching of TMR due to dye stacking. By labeling ParM with two TMR molecules in close proximity, the binding of ADP induced alterations in the distance and relative orientation of the TMRs, resulting in a remarkable approximately 15-fold increase in fluorescence intensity acs.org. Furthermore, TMR has been used to elucidate pH-induced conformational changes in cytochrome c. By labeling the protein with This compound-5-maleimide (B12378862) (TMR) at its single free cysteine, researchers could associate specific fluorescence brightnesses with distinct protein conformations, observing a decrease in fluorescence during alkaline transition and an increase upon protein unfolding pnas.org. In another instance, ground-state TMR dimers were observed to form between the subunits of the homodimeric Escherichia coli ribosomal protein L7/L12. The disappearance of these TMR dimers upon the protein's binding to L10 or ribosomal core particles indicated a conformational change within the N-terminal domain of L7/L12 thejamesonlab.com.

Advanced Applications of Tetramethylrhodamine in Biomedical and Biophysical Research

Spectroscopic Applications of Tetramethylrhodamine in Molecular Sensing

Fluorescence Resonance Energy Transfer (FRET) with this compound Pairs

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent non-radiative energy transfer phenomenon between two fluorophores, a donor and an acceptor. The efficiency of FRET is highly sensitive to the inverse sixth power of the distance between the donor and acceptor molecules, making it a powerful "molecular ruler" for measuring distances in the 1-10 nanometer range, which is comparable to the dimensions of many biological macromolecules thermofisher.comevidentscientific.com. This compound is frequently employed as an acceptor in FRET applications, often paired with a donor like fluorescein (B123965) or Green Fluorescent Protein (GFP) thermofisher.comontosight.aiaatbio.com.

Protein-Protein Interaction Studies

TMR-based FRET is extensively used to investigate protein-protein interactions (PPIs) both in solution and within living cells. By labeling two interacting proteins with a FRET donor and TMR as the acceptor, the formation or dissociation of protein complexes can be monitored through changes in FRET efficiency ontosight.aipicoquant.comresearchgate.net. When the proteins interact, bringing the donor and TMR into close proximity, energy transfer occurs, leading to a decrease in donor fluorescence and an increase in TMR emission. This allows researchers to map protein-protein interactions in vivo, even beyond the optical resolution limits of conventional microscopy thermofisher.comresearchgate.net. For instance, FRET microscopy using TMR can determine if colocalized proteins are indeed interacting researchgate.net.

Conformational Dynamics of Biomolecules

TMR-based FRET is a valuable tool for studying the conformational dynamics of biomolecules, including proteins and nucleic acids. Changes in the shape or folding of a biomolecule can alter the distance and orientation between a FRET donor and an attached TMR acceptor, thereby modulating FRET efficiency thermofisher.comevidentscientific.commdpi.com. This enables real-time monitoring of these dynamic processes. For example, smFRET has been used to understand enzyme conformational dynamics, revealing details of transitions between active and inactive states and the effect of ligands mdpi.com. TMR self-quenching has also been shown to be sensitive to conformational changes on a shorter length scale (15-25 Å) than conventional FRET, offering insights into very small distance changes or fast motions, and has been applied to monitor changes in proteins at single-molecule resolution rsc.orgnih.gov.

Single-Molecule FRET (smFRET) Methodologies

Single-molecule FRET (smFRET) is a highly sensitive technique that allows the observation of FRET at the level of individual molecules, providing detailed kinetic information and revealing heterogeneity that ensemble measurements cannot wikipedia.org. TMR has been successfully employed in smFRET methodologies. For instance, early smFRET studies used a this compound (TMR) donor and Texas Red (TR) acceptor pair to observe FRET on DNA molecules, providing information about DNA conformations mdpi.comnih.gov. This technique is crucial for studying conformational states and dynamics, intramolecular distances, and stoichiometry of various biomolecules, including protein folding/unfolding and other conformational changes wikipedia.orgnih.govpnas.org.

Table 1: Representative FRET Pairs and Förster Radii

| Donor | Acceptor | Förster Radius (R₀) (Å) | Reference |

| Fluorescein | This compound | 55 | thermofisher.com |

| This compound | Texas Red | 50 | nih.gov |

| Cy3 | Cy5 | 53 | researchgate.net |

Fluorescence Correlation Spectroscopy (FCS) with this compound

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes the fluctuations in fluorescence intensity from a small observation volume to extract information about molecular dynamics, such as diffusion coefficients, concentrations, and aggregation states of fluorescently labeled molecules mdpi.compsu.eduwikipedia.org. TMR is a suitable fluorophore for FCS measurements. For example, FCS has been used to characterize the interaction dynamics of α-bungarotoxin labeled with this compound with acetylcholine (B1216132) receptors, successfully determining equilibrium constants and dissociation rate constants mdpi.com. TMR-labeled molecules can be used in FCS to study molecular mobilities and identify molecular interactions based on changes in diffusion times springernature.com. FCS analysis with TMR-labeled molecules can also reveal the absence of significant aggregation under certain conditions researchgate.net.

Fluorescence Polarization Anisotropy for Molecular Mobility Studies

Fluorescence Polarization (FP) or Anisotropy (FA) measurements provide insights into the rotational diffusion and mobility of molecules, as well as processes that influence them, such as molecular binding or conformational changes picoquant.comthermofisher.com. TMR is frequently used as a label in fluorescence polarization studies. The degree of polarization of emitted light is inversely related to the rotational freedom of the fluorophore picoquant.com. When a small TMR-labeled molecule binds to a larger biomolecule, its rotational motion is restricted, leading to an increase in fluorescence polarization thermofisher.combmglabtech.com. This principle is widely applied in various bioanalytical applications, including receptor-ligand interactions, protein-DNA interactions, and enzymatic reactions thermofisher.combmglabtech.com. For instance, TMR-labeled aptamers have been used in FA assays to detect small molecules and proteins, where the binding event causes conformational changes in the aptamer, affecting the local rotation and FA of TMR nih.govacs.orgresearchgate.net. The interaction between TMR and adjacent guanine (B1146940) bases in DNA aptamers can significantly affect TMR's local rotation and FA, which can be altered upon target binding, leading to a substantial change in FA nih.govresearchgate.net.

Development of Reagentless Biosensors Based on this compound

Reagentless biosensors are single molecular species that integrate both a recognition element and a reporter fluorophore, providing a fluorescence change in response to the target analyte without the need for additional reagents in the assay mix acs.orgplos.org. This compound has been successfully incorporated into the design of such biosensors, leveraging its fluorescence properties and sensitivity to environmental changes or conformational dynamics.

One notable example is the development of a fluorescent reagentless biosensor for ATP, based on malonyl-coenzyme A synthetase from Rhodopseudomonas palustris (RpMatB) plos.orgnih.govresearchgate.net. In this biosensor, two 5-iodoacetamidotetramethylrhodamines were covalently bound to RpMatB. ATP binding induces a significant conformational change in the protein, particularly the C-terminal "lid" domain rotating towards the N-terminal domain, which closes the active site cleft nih.gov. This conformational change is coupled to a fluorescence signal, often involving the reversible stacked dimer formation between the two TMRs, where stacking leads to fluorescence quenching nih.govresearchgate.net. Upon ATP binding, the TMRs unstack, resulting in an increase in fluorescence intensity nih.govresearchgate.net. This design allows for micromolar sensitivity and high selectivity for ATP over ADP nih.govresearchgate.net.

Similarly, TMR has been used in the development of reagentless biosensors for inorganic phosphate (B84403) (Pᵢ) acs.org. A this compound-labeled version of the E. coli phosphate binding protein (PBP), known as rho-PBP, has shown up to an 18-fold signal increase upon Pᵢ binding acs.org. These biosensors are valuable for real-time monitoring of Pᵢ production or release in enzymatic systems acs.org. Another example includes an ADP biosensor based on a this compound-labeled bacterial actin homologue, ParM. This biosensor exploits the large conformational change of ParM upon ADP binding and the strong quenching of TMR fluorescence by stacking of the dye, leading to a significant fluorescence increase upon ADP binding acs.org.

Table 2: Examples of Reagentless Biosensors Utilizing this compound

| Target Analyte | Recognition Element (Protein Scaffold) | This compound Integration | Fluorescence Change upon Binding | Reference |

| ATP | Malonyl-Coenzyme A Synthetase | Two 5-iodoacetamidotetramethylrhodamines covalently bound | 3.7-fold increase | nih.govresearchgate.net |

| Inorganic Phosphate | E. coli Phosphate Binding Protein | Covalently labeled TMR (rho-PBP) | Up to 18-fold increase | acs.org |

| ADP | Bacterial actin homologue, ParM | TMR-labeled ParM | ~15-fold increase | acs.org |

Computational and Theoretical Investigations of Tetramethylrhodamine

Molecular Dynamics (MD) Simulations of Tetramethylrhodamine and Its Conjugates

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the behavior of TMR and its conjugates at an atomistic level. By simulating the movements of atoms over time, researchers can gain insights into conformational changes, solvent interactions, and binding dynamics that are often difficult to capture experimentally.

Conformational Analysis of this compound-Labeled Peptides

When TMR is attached to a peptide, its own conformational flexibility can be influenced by the peptide's structure, and vice versa. MD simulations are instrumental in exploring the range of possible conformations (the "conformational space") of these labeled peptides.

Receptor-derived peptides are crucial for understanding chemokine-receptor interactions. nih.gov To enhance the binding affinity and stability of a peptide derived from the CXC-class chemokine receptor 1 (CXCR1), researchers have employed cyclization. nih.gov MD simulations of the TMR-labeled cyclic peptides revealed that the fluorophore can interact with the peptide macrocycle. nih.gov This interaction is displaced upon binding to the chemokine CXCL8, leading to observable changes in fluorescence. nih.gov

The study of intrinsically disordered proteins (IDPs), which lack a stable three-dimensional structure, also benefits from TMR labeling and computational analysis. pnas.org For a set of arginine-rich IDPs known as protamines, MD simulations based on the ABSINTH implicit solvation model have been used to characterize their conformational ensembles. pnas.orgresearchgate.net These simulations, in agreement with experimental data, show a globule-to-coil transition where the net charge per residue is a key determining factor. pnas.org

Recent studies have utilized TMR self-quenching as a sensitive probe for conformational changes on a scale of 15–25 Å. biorxiv.org By labeling model polyproline helices with TMR, researchers have determined that self-quenching is significant when the average distance between dye molecules is less than approximately 12 Å. biorxiv.org This provides a valuable tool for monitoring subtle conformational shifts in biomolecules. biorxiv.org

Table 1: Key Findings from Conformational Analysis of TMR-Labeled Peptides

| Peptide System | Computational Method | Key Finding | Reference |

|---|---|---|---|

| TMR-labeled cyclic CXCR1-derived peptide | Molecular Dynamics (MD) | TMR interacts with the peptide macrocycle, and this interaction is disrupted upon chemokine binding. | nih.gov |

| TMR-labeled protamines (IDPs) | MD with ABSINTH implicit solvation | Conformational ensembles show a globule-to-coil transition dependent on net charge per residue. | pnas.org |

Solvent Effects on this compound Spectroscopic Properties

The surrounding solvent environment can significantly influence the spectroscopic properties of TMR. MD simulations, often in combination with quantum mechanical calculations, are used to model these effects. The absorption and emission properties of this compound isothiocyanate (TRITC) have been investigated using time-dependent density functional theory (TD-DFT) combined with both implicit and explicit solvent models. researchgate.net These studies have examined the impact of solvents like water and ethanol (B145695) on the dye's structure and optical properties. researchgate.net The choice of solvent can affect the equilibrium between different forms of the dye, which in turn alters its UV-Vis spectra. researchgate.net

The photophysical behavior of TRITC encapsulated within silica (B1680970) nanoparticles has also been explored through a combination of TD-DFT and classical molecular mechanics simulations. acs.org These simulations revealed that the structural changes of the dye upon electronic excitation are smaller when encapsulated compared to when it is in water. acs.org This reduced flexibility within the nanoparticle contributes to a longer excited-state lifetime. acs.org

The dimerization of rhodamine dyes, including TMR, is known to be dependent on both concentration and the type of solvent. researchgate.net The spectral features of the dye can provide information about the geometry of the dimer present in the solution. researchgate.net

Protein-Tetramethylrhodamine Interaction Dynamics

MD simulations are crucial for understanding the dynamic interactions between TMR and proteins. These simulations can reveal how the dye binds to a protein, the nature of the forces involved, and how the protein's own dynamics are affected.

In a study of a dye-labeled DNA aptamer designed to bind immunoglobulin E, MD simulations were used to investigate the interactions between the dye and the DNA. nih.gov The simulations suggested that the low mobility of the Texas Red dye was due to its binding within the groove of the DNA helix. nih.gov For a TMR-labeled aptamer, the simulations revealed both quenched and unquenched states that were coupled to the DNA's motion, indicating that the quenching of TMR by guanosine (B1672433) is dependent on the dye's configuration when bound to the DNA. nih.gov

Advancements in computational power are enabling increasingly large and complex systems to be simulated. unimib.it All-atom, explicit-solvent simulations have been performed on systems as large as a bacterial cytoplasm. unimib.it These large-scale simulations are essential for studying phenomena like protein-drug dissociation rates and irreversible conformational changes. unimib.it

Density Functional Theory (DFT) for Electronic Structure and Spectral Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the spectral properties of molecules like TMR. Time-dependent DFT (TD-DFT) is an extension of DFT that can be used to calculate excited-state properties and predict absorption and emission spectra.

DFT and TD-DFT have been employed to study the structural and spectral properties of different forms of rhodamine B, a related dye. researchgate.net These calculations help to interpret the UV-Vis spectra in terms of the equilibrium between different molecular forms, which is influenced by the surrounding microenvironment. researchgate.net An automated DFT-based simulation protocol has even been developed for the computational screening of potential leuco dye candidates, where the predicted UV-Vis spectra are a key selection criterion. researchgate.net

The accuracy of TD-DFT predictions can be significantly improved by including solvent effects. chemrxiv.org For natural nucleobases and their fluorescent analogues, a combination of implicit and explicit solvent models in TD-DFT calculations yielded a root mean square error in absorbance maxima of only 10 nm. chemrxiv.org This level of accuracy is crucial for the rational design of new fluorescent probes. chemrxiv.org

DFT calculations have also been used to analyze the relationship between the structure and color of various biological dye molecules. researchgate.net These studies have shown that the conjugated structure of a dye is directly related to its color, and any modification that affects this conjugation will likely cause a color change. researchgate.net

Table 2: Applications of DFT in this compound Research

| Application | DFT/TD-DFT Approach | Key Insight | Reference |

|---|---|---|---|

| Spectral Prediction | TD-DFT with implicit and explicit solvent models | Accurate prediction of absorption and emission spectra, considering solvent effects. | researchgate.netchemrxiv.org |

| Electronic Structure | DFT | Understanding the relationship between molecular structure, conjugation, and color. | researchgate.net |

Modeling of this compound Photophysical Pathways and Energy Transfer

Computational modeling is essential for understanding the complex photophysical pathways of TMR, including processes like fluorescence, quenching, and energy transfer. One of the most important applications is the modeling of Förster Resonance Energy Transfer (FRET).

FRET is a non-radiative energy transfer mechanism between a donor and an acceptor fluorophore that is highly dependent on the distance between them, typically in the range of 1-10 nanometers. wikipedia.orgevidentscientific.com The efficiency of FRET is inversely proportional to the sixth power of the donor-acceptor distance. wikipedia.org This sensitivity to distance makes FRET a powerful tool for measuring molecular-scale distances in biological systems. pnas.org

The FRET pair consisting of TMR as the donor and Cy5 as the acceptor is commonly used in biological research. pnas.org The Förster radius (R₀), the distance at which FRET efficiency is 50%, for this pair is approximately 53 Å. pnas.org FRET has been used to investigate the conformation of single-stranded DNA bound to the Klenow fragment of E. coli DNA polymerase I. nih.gov In this study, TMR served as the acceptor for a fluorescein (B123965) donor. nih.gov The variation in FRET efficiency as the position of the TMR probe was moved along the DNA template supported a helical conformation for the single-stranded DNA within the protein complex. nih.gov

Modeling is also used to understand and correct for non-ideal FRET behavior. nih.gov In single-molecule FRET experiments using B-DNA as a rigid scaffold to position a donor (like TMR or Cy3) and an acceptor (Cy5), it was found that the quantum yield of the dyes can vary. nih.gov By accounting for this molecule-to-molecule variability, the apparent FRET efficiencies could be scaled to yield more accurate distance information. nih.gov

The photophysics of rhodamine dyes, including TMR, involves several competing de-excitation pathways. researchgate.net One major non-radiative pathway is twisted intramolecular charge transfer (TICT), which can be influenced by the dye's chemical structure. researchgate.net Computational modeling helps to understand how structural modifications can mitigate these undesirable pathways and improve the brightness and photostability of the fluorophore. researchgate.net

Emerging Tetramethylrhodamine Derivatives and Future Research Directions

Novel Tetramethylrhodamine Analogs with Enhanced Photophysical Characteristics

The quest for brighter, more photostable, and functionally versatile fluorescent probes has led to the rational design of new TMR analogs. By strategically modifying the core rhodamine structure, scientists have achieved significant improvements in key photophysical properties.

One successful strategy involves the deuteration of the N-alkyl auxochromes of TMR. This modification, based on the isotope effects that deuterium (B1214612) has on electron and proton transfer processes, has been shown to enhance the dye's performance. For example, a deuterated analog of TMR exhibited a 22% increase in fluorescence quantum yield compared to its non-deuterated counterpart, leading to a brighter signal. researchgate.net

Another major advancement is the development of "Janelia Fluor" (JF) dyes, which build upon the TMR scaffold. drugtargetreview.comlabmanager.com These dyes incorporate a four-membered azetidine (B1206935) ring, a structural modification made possible by new palladium-catalyzed synthetic methods that avoid the harsh acidic conditions of traditional rhodamine synthesis. drugtargetreview.comlabmanager.com This seemingly small change has a profound impact, making the dyes significantly brighter and more photostable. drugtargetreview.com The Janelia Fluor dyes have been described as a "total revolution" in single-molecule imaging, allowing for the capture of dynamic molecular processes that were previously too dim to observe. drugtargetreview.com

Further strategies to enhance photophysical characteristics include the creation of rigidified rhodamines, where the molecular structure is made less flexible. researchgate.net This rigidity reduces non-radiative decay pathways, thereby increasing the fluorescence quantum yield. The development of such analogs provides researchers with an expanded palette of fluorescent tools tailored for demanding imaging experiments. labmanager.com

| Compound | Key Structural Modification | Enhanced Property | Reported Improvement |

|---|---|---|---|

| Deuterated TMR | Deuteration of N-alkyl groups | Brightness (Quantum Yield) | 22% increase in Φf compared to TMR researchgate.net |

| Janelia Fluor (JF) Dyes | Incorporation of an azetidine ring | Brightness and Photostability | Up to 50 times brighter than some conventional dyes drugtargetreview.com |

| Rigidified Rhodamines | Increased structural rigidity | Brightness (Quantum Yield) | Increased fluorescence efficiency by reducing non-radiative decay researchgate.net |

Integration of this compound into Multifunctional Probes

The TMR scaffold is not only being improved but also integrated into more complex molecular systems to create multifunctional probes and chemosensors. researchgate.net These probes are designed to detect specific analytes, such as metal ions, anions, and biologically important small molecules, by linking the TMR fluorophore to a specific recognition moiety. researchgate.netmdpi.com The sensing mechanism often relies on a change in the fluorescence of TMR upon binding of the target analyte. researchgate.net

For instance, rhodamine-based chemosensors have been developed for the detection of metal ions like Fe³⁺ and Hg²⁺. mdpi.com These sensors are crucial for monitoring environmental water samples and understanding the roles of metal ions in biological systems. mdpi.com The design of these probes often involves modulating the equilibrium between the fluorescent open-ring form and the non-fluorescent spirolactone form of the rhodamine dye. researchgate.net

Beyond single-analyte detection, there is a growing interest in dual-functional luminescent probes that can simultaneously report on two different species. nih.gov This capability is particularly valuable for studying the complex and interconnected chemical microenvironment within living cells, where reactive species (like ROS, RNS, and RSS) and various ions are constantly in flux. nih.gov By combining the TMR core with other fluorophores or recognition units, researchers can create probes that provide a more comprehensive picture of cellular processes. For example, a multifunctional rhodamine B-appended probe was developed that could not only detect Al³⁺ ions but also selectively stain lysosomes in living cells due to its pH-dependent fluorescence response. researchgate.net

| Probe Type | TMR Integration | Target Analytes | Sensing Principle |

|---|---|---|---|

| Metal Ion Chemosensor | TMR linked to a metal-binding ligand | Fe³⁺, Hg²⁺, Al³⁺ mdpi.comresearchgate.net | Analyte binding induces a switch between spirolactone (off) and ring-opened (on) forms researchgate.net |

| Anion Chemosensor | TMR linked to an anion receptor | CN⁻, F⁻ mdpi.com | Changes in fluorescence intensity or color upon anion binding mdpi.com |

| Small Molecule Biosensor | TMR conjugated to a molecule-specific receptor | Thiols, amino acids researchgate.net | Fluorescence turn-on or ratiometric response researchgate.net |

| Dual-Functional Probe | TMR combined with another sensing unit | Reactive species (ROS, RNS) and ions (H⁺, Ca²⁺) nih.gov | Simultaneous detection of two analytes through distinct fluorescent signals nih.gov |

Challenges and Opportunities in this compound-Based Research

Despite significant progress, challenges remain in the development and application of TMR-based technologies. A key challenge for rhodamine-based chemosensors is the need to improve their repeatability and sensitivity to meet the requirements for detecting trace amounts of analytes in complex samples. researchgate.netmdpi.com For imaging applications, particularly multicolor super-resolution microscopy, excessive spectral overlap between different fluorophores can complicate data analysis and limit the number of targets that can be visualized simultaneously. researchgate.net Photobleaching, the irreversible loss of fluorescence upon prolonged excitation, also remains a persistent issue that can limit the duration of imaging experiments. researchgate.net

These challenges, however, create significant opportunities for innovation. There is a vast opportunity to develop novel synthetic strategies to create next-generation dyes with fine-tuned properties. drugtargetreview.comlabmanager.com The ability to rationally design and synthesize fluorophores with enhanced brightness, superior photostability, and specific spectral characteristics is crucial for advancing techniques like stimulated emission depletion (STED) microscopy. researchgate.net Furthermore, the development of probes that operate in the far-red to near-infrared (NIR) region is a major goal, as longer wavelength light offers deeper tissue penetration and reduced autofluorescence, making it ideal for in vivo imaging. rsc.org Si-rhodamine derivatives, which shift the fluorescence to the NIR region, represent a promising avenue of research in this area. rsc.org The design of novel multifunctional probes for simultaneous detection of multiple biomarkers also presents a significant opportunity for applications in diagnostics and systems biology. nih.gov

Prospective Applications of this compound in Emerging Technologies

The evolution of TMR and its derivatives is paving the way for their application in a range of emerging technologies, most notably in the field of super-resolution microscopy. Techniques such as STED, stochastic optical reconstruction microscopy (STORM), and photoactivated localization microscopy (PALM) have broken the diffraction barrier of light, enabling visualization of cellular structures at the nanoscale. microscopyu.comsigmaaldrich.com Rhodamine derivatives are particularly well-suited for these methods due to their high brightness, photostability, and the ability to be chemically modified for specific labeling. researchgate.net The development of TMR analogs with optimized photoswitching characteristics is critical for the continued advancement of these imaging modalities. sigmaaldrich.com

Another promising area is the development of advanced biosensors for healthcare and environmental monitoring. mdpi.comimanagerpublications.com Integrating highly sensitive TMR-based probes into miniaturized and portable devices could revolutionize point-of-care diagnostics. researchgate.net These sensors could enable rapid and specific detection of disease biomarkers or environmental contaminants. mdpi.comresearchgate.net

Furthermore, the push towards in vivo imaging is opening new frontiers. Far-red and NIR emitting TMR derivatives, such as Si-rhodamines, are being developed for live-cell and whole-animal imaging, offering unprecedented views of biological processes in their native context. rsc.org As multicolor imaging techniques become more sophisticated, such as the development of excitation-resolved STORM (ExR-STORM) which can separate spectrally close dyes, TMR derivatives will be essential components of the expanding toolkit for visualizing complex biological interactions. nih.gov

常见问题

Q. What safety protocols are critical when handling TMR isothiocyanate (TRITC)?

- Methodology : Use PPE (gloves, goggles) and engineering controls (fume hoods) to avoid inhalation/contact. Quench residual isothiocyanate groups post-conjugation with 1M glycine (pH 8.5). Dispose of waste via approved chemical protocols, as TRITC is a potential irritant .

Retrosynthesis Analysis